7-Methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the nitrophenyl and propan-2-yloxypropyl groups. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the nitrophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, potentially inhibiting their function or altering their activity. The chromeno-pyrrole core may also interact with DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-3-nitrophenyl)-3-propylurea
- N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 7-methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-methyl-1-(4-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)31-12-4-11-25-21(16-6-8-17(9-7-16)26(29)30)20-22(27)18-13-15(3)5-10-19(18)32-23(20)24(25)28/h5-10,13-14,21H,4,11-12H2,1-3H3 |
InChI Key |
BHAMKQBWJPRPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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